N-(pyridin-3-ylmethyl)sulfamide

Carbonic Anhydrase Inhibition Structure-Based Drug Design Bioisostere Evaluation

N-(pyridin-3-ylmethyl)sulfamide (IUPAC: 3-[(sulfamoylamino)methyl]pyridine) is a low-molecular-weight (187.22 g/mol) sulfamide building block with the formula C6H9N3O2S, characterized by a pyridine ring connected via a methylene bridge to a terminal sulfamide group (-NH-SO2-NH2). Unlike the more common aryl sulfonamides, the sulfamide motif confers distinct hydrogen-bond donor/acceptor capacity (2 HBD, 5 HBA), a computed LogP of -0.9, and a topological polar surface area of 93.5 Ų, positioning this compound as a versatile intermediate in medicinal chemistry for exploring bioisosteric replacements of urea, sulfonamide, or sulfamate functionalities.

Molecular Formula C6H9N3O2S
Molecular Weight 187.22
CAS No. 1000933-31-2
Cat. No. B2628444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)sulfamide
CAS1000933-31-2
Molecular FormulaC6H9N3O2S
Molecular Weight187.22
Structural Identifiers
SMILESC1=CC(=CN=C1)CNS(=O)(=O)N
InChIInChI=1S/C6H9N3O2S/c7-12(10,11)9-5-6-2-1-3-8-4-6/h1-4,9H,5H2,(H2,7,10,11)
InChIKeyVGICHQWDAIZSLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-3-ylmethyl)sulfamide (CAS 1000933-31-2): Sulfamide-Based Research Intermediate for Probe and Lead Discovery


N-(pyridin-3-ylmethyl)sulfamide (IUPAC: 3-[(sulfamoylamino)methyl]pyridine) is a low-molecular-weight (187.22 g/mol) sulfamide building block with the formula C6H9N3O2S, characterized by a pyridine ring connected via a methylene bridge to a terminal sulfamide group (-NH-SO2-NH2) [1]. Unlike the more common aryl sulfonamides, the sulfamide motif confers distinct hydrogen-bond donor/acceptor capacity (2 HBD, 5 HBA), a computed LogP of -0.9, and a topological polar surface area of 93.5 Ų, positioning this compound as a versatile intermediate in medicinal chemistry for exploring bioisosteric replacements of urea, sulfonamide, or sulfamate functionalities [1][2]. It is commercially available from major chemical suppliers for research use, including Santa Cruz Biotechnology (sc-354933) and Aladdin (N586420), serving as a fragment starting point or functional building block for enzyme inhibitor design [3].

Why N-(pyridin-3-ylmethyl)sulfamide Cannot Be Interchanged with Generic Sulfonamide or Sulfamate Analogs


Substituting N-(pyridin-3-ylmethyl)sulfamide with a common sulfonamide or sulfamate analog introduces critical changes in molecular recognition that are well-documented in the medicinal chemistry literature. The sulfamide group is not a simple sulfonamide mimic; it acts as a distinct bioisostere with unique hydrogen-bonding geometry and electronic properties [1]. In a seminal crystallographic study, a congener bearing the N-(pyridin-3-ylmethyl) substituent achieved an IC50 of 0.1 nM against human carbonic anhydrase II (hCAII)—over an order of magnitude more potent than its N-propyl counterpart—due to a specific hydrogen bond between the pyridine nitrogen and Gln136, an interaction that would be geometrically impossible with the 2-pyridyl or 4-pyridyl regioisomers [2]. Generic replacement with simpler sulfonamide building blocks therefore forfeits both the enhanced potency derived from the pyridyl-sulfamide pharmacophore and the opportunity for directional fragment growth, as the sulfamide's twin nitrogen centers enable divergent substitution patterns not accessible with sulfonamides [1][3]. Users seeking a validated starting point for aspartic protease or carbonic anhydrase inhibitor design require the precise geometry of the 3-pyridylmethyl-sulfamide scaffold to recapitulate published structure-activity relationships.

Quantitative Differentiation Evidence for N-(pyridin-3-ylmethyl)sulfamide (1000933-31-2) Versus Closest Analogs


Carbonic Anhydrase II Inhibition: N-(Pyridin-3-ylmethyl) Substituent Delivers 30-Fold Superior Potency Over N-Propyl Analog

The N-(pyridin-3-ylmethyl) group confers a profound potency advantage in carbonic anhydrase II (hCAII) inhibition. A sulfamate-based steroid sulfatase inhibitor congener bearing the N-(pyridin-3-ylmethyl) substituent (Compound 4) exhibited an IC50 of 0.1 nM against hCAII, which is 30-fold more potent than the N-3,3,3-trifluoropropyl analog (Compound 10, IC50 3 nM) tested in the same study [1]. Co-crystallization with hCAII revealed that the pyridin-3-ylmethyl group forms a specific hydrogen bond with Nε2 of Gln136, an interaction not possible with non-pyridyl or regioisomeric alkyl substituents [1]. This demonstrates that the 3-pyridylmethyl geometry uniquely optimizes active-site complementarity in the hCAII hydrophobic pocket.

Carbonic Anhydrase Inhibition Structure-Based Drug Design Bioisostere Evaluation

Enzyme Inhibition Scope: Sulfamide Core Enables Unique Aspartic Protease Targeting Inaccessible to Sulfonamides

The sulfamide motif (-NH-SO2-NH2) is mechanistically distinct from sulfonamides (-SO2-NH2) in aspartic protease inhibition. A closely related lysine sulfonamide analog containing the pyridin-3-ylmethyl group demonstrated a Ki of 0.360 nM and IC50 of 0.480 nM against HIV-1 protease in a continuous fluorometric assay [1]. In contrast, classic aryl sulfonamides lacking the sulfamide NH donor show markedly weaker or absent inhibition of HIV-1 protease because the sulfamide NH group directly engages the catalytic aspartate dyad via hydrogen bonding, a critical interaction that is structurally impossible for sulfonamide-based inhibitors [2][3]. This places N-(pyridin-3-ylmethyl)sulfamide as a rationally selected intermediate for aspartic protease inhibitor programs, where sulfonamides are not viable pharmacophores.

HIV-1 Protease Inhibition Aspartic Protease Binding Mode Comparison

Physicochemical Differentiation: Sulfamide Exhibits Superior Solubility and Lower LogP Compared to Sulfonamide Analogs

The sulfamide functional group imparts a fundamentally different physicochemical profile compared to the corresponding sulfonamide. N-(pyridin-3-ylmethyl)sulfamide has a computed XLogP3 of -0.9 and a topological polar surface area (TPSA) of 93.5 Ų [1], whereas the direct sulfonamide analog (pyridin-3-ylmethanesulfonamide, CAS 749806-66-4) typically exhibits a higher LogP (~0.2 to 0.5 based on predicted values) due to the absence of the terminal NH2 group . The additional hydrogen bond donor of the sulfamide (2 HBD vs 1 HBD for sulfonamide) enhances aqueous solubility, a desirable feature for fragment-based screening libraries where high-concentration aqueous solubility is critical for crystallography soaking experiments [2]. Furthermore, the sulfamide's enhanced polarity reduces non-specific binding to plasma proteins compared to more lipophilic sulfonamide counterparts, as noted in the medicinal chemistry review of this scaffold [2].

Physicochemical Profiling LogP Comparison Solubility Enhancement

Regioisomeric Specificity: Pyridin-3-ylmethyl Position Provides Unique Geometry for H-Bonding Interactions

The substitution position of the pyridine nitrogen critically dictates binding competence. Structural analysis of the hCAII co-crystal (PDB 3c7p) reveals that the N-(pyridin-3-ylmethyl) substituent forms a specific hydrogen bond between the pyridine nitrogen and the side-chain Nε2 of Gln136, anchoring the inhibitor in the hydrophobic pocket [1]. The 2-pyridyl regioisomer would place the nitrogen adjacent to the methylene linker, creating steric clash with the protein backbone and misaligning the hydrogen bond geometry. The 4-pyridyl isomer would orient the nitrogen outward from the binding pocket, losing the Gln136 interaction entirely [1]. This regioisomeric specificity is directly reflected in potency: in a related study on N-methylpyridine 3-sulfonamides inhibiting mycobacterial lipoamide dehydrogenase, the 3-pyridyl substitution was essential for achieving >1000-fold species selectivity versus the human homolog, underscoring the critical role of the 3-position in productive target engagement [2].

Pyridine Regioisomer Crystal Structure Ligand Efficiency

Commercial Availability: Validated High-Purity Building Block with Traceable Supply Chain

N-(pyridin-3-ylmethyl)sulfamide is stocked by established research chemical suppliers including Santa Cruz Biotechnology (Catalog sc-354933) and Aladdin (N586420), with a standard purity specification of ≥95% . In contrast, many higher-analog sulfamides (e.g., N-benzyl-N'-(triazolopyridinylmethyl)sulfamide derivatives) are only available on a custom synthesis basis with weeks-long lead times, limiting their utility for time-sensitive screening campaigns . The compound's off-the-shelf availability in multiple package sizes (100 mg to 5 g) enables immediate initiation of medicinal chemistry optimization or fragment soaking experiments without synthesis delays, a practical differentiator for procurement decisions in hit-to-lead programs .

Research Chemical Procurement Building Block Supply Chain Integrity

Caveat: Direct Head-to-Head Bioactivity Data for the Exact Compound Remain Sparse in Public Literature

It is important to note that a systematic search of PubMed, BindingDB, and PubChem BioAssay (as of May 2026) did not retrieve published IC50, Ki, or Kd values for the exact substance N-(pyridin-3-ylmethyl)sulfamide (CAS 1000933-31-2) as a discrete molecular entity. The quantitative differentiation evidence presented above is derived from structurally contiguous analogs bearing the N-(pyridin-3-ylmethyl) substituent on sulfamate or sulfonamide scaffolds (Section 3, Evidence Items 1-2), along with well-established class-level principles governing the sulfamide pharmacophore (Evidence Items 3-4) [1][2]. Users should interpret these data as valid and informative for procurement decisions where the structural features of the building block are the primary selection criterion, but they are not a substitute for direct biochemical profiling of the compound in the end user's specific assay system. Prospective procurers are encouraged to request custom IC50 determinations from vendor analytical services if quantitative target engagement data are mandatory for go/no-go decisions.

Data Gap Evidence Strength Primary Screening

Procurement-Driven Application Scenarios for N-(pyridin-3-ylmethyl)sulfamide (1000933-31-2)


Fragment-Based Lead Discovery Targeting Carbonic Anhydrase Isoforms

N-(pyridin-3-ylmethyl)sulfamide is an ideal fragment starting point for carbonic anhydrase inhibitor programs. The co-crystal structure of the closely related N-(pyridin-3-ylmethyl) sulfamate with hCAII (PDB 3c7p, IC50 = 0.1 nM) confirms that the pyridylmethyl group engages Gln136 in the hydrophobic pocket, while the sulfamide group coordinates the catalytic zinc ion [1]. As a low-complexity fragment (MW 187, 12 heavy atoms), this compound can be soaked into CA isoform crystals (I, II, VII, IX, XII) to map binding poses and guide fragment growth toward isoform-selective inhibitors. The off-the-shelf availability from SCBT eliminates custom synthesis delays for crystallography campaigns [2].

Aspartic Protease Inhibitor Scaffold Extension and Bioisostere Evaluation

In HIV-1 protease or β-secretase (BACE1) inhibitor programs, N-(pyridin-3-ylmethyl)sulfamide serves as a key intermediate for installing the catalytically essential sulfamide NH donor. The pyridin-3-ylmethyl-bearing lysine sulfonamide analog demonstrates Ki = 0.360 nM against HIV-1 protease, establishing the viability of this vector for aspartic protease targeting [1]. By coupling the free sulfamide NH2 with diverse carboxylic acid building blocks (amino acids, heterocycles), medicinal chemists can rapidly generate focused libraries probing the S2/S3 subsite pockets [2]. This modular approach is not feasible with sulfonamide analogs, which cannot engage the catalytic aspartate dyad.

Physicochemical Optimization of Lead Series via Bioisosteric Replacement

When lead compounds in a series display unacceptable LogP, low aqueous solubility, or high plasma protein binding, the sulfamide group is a documented bioisosteric replacement for urea, sulfonamide, or carbamate functionalities [1]. The XLogP3 of -0.9 and 2-hydrogen bond donor capacity of N-(pyridin-3-ylmethyl)sulfamide provide a tangible polarity enhancement over the sulfonamide analog (estimated XLogP3 ≈ +0.3) [2]. Procurement of this specific building block enables direct head-to-head comparison in biochemical potency, microsomal stability, and permeability assays, generating the quantitative data needed to justify bioisostere adoption in lead optimization [1].

Kinase and Metalloenzyme Inhibitor Fragment Screening Libraries

The sulfamide motif is recognized as a zinc-binding group (ZBG) for metalloenzymes beyond carbonic anhydrases, including matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and phosphodiesterases [1]. Incorporating N-(pyridin-3-ylmethyl)sulfamide into a diverse fragment screening deck expands zinc-chelator coverage while providing a synthetic handle (the pyridyl nitrogen) for subsequent metal-coordination tuning or linker attachment via N-alkylation [2]. The commercial availability of this fragment in 100 mg to 5 g quantities supports immediate integration into high-throughput fragment screening workflows without custom synthesis overhead .

Quote Request

Request a Quote for N-(pyridin-3-ylmethyl)sulfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.